molecular formula C9H9Cl2NS B6255680 1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride CAS No. 36035-32-2

1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride

Cat. No.: B6255680
CAS No.: 36035-32-2
M. Wt: 234.1
InChI Key:
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Description

1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H9ClNS·HCl. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the reaction of 7-chloro-1-benzothiophene with methanamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acid catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-1-benzothiophen-3-yl)methanamine hydrochloride
  • (7-Chloro-1-benzothiophen-3-yl)methanol

Uniqueness

1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

CAS No.

36035-32-2

Molecular Formula

C9H9Cl2NS

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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